molecular formula C15H27NO4 B1606163 Heliocurassavicine CAS No. 82354-34-5

Heliocurassavicine

Cat. No.: B1606163
CAS No.: 82354-34-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-SFDCQRBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heliocurassavicine is a natural product found in Heliotropium curassavicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-SFDCQRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82354-34-5
Record name Heliocurassavicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOCURASSAVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JMV1Z2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Heliocurassavicine chemical structure and molecular properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Heliocurassavicine , a specific pyrrolizidine alkaloid (PA) identified in Heliotropium curassavicum.[1]

Chemical Structure, Molecular Properties, and Pharmacological Profile

Executive Summary

Heliocurassavicine is a naturally occurring saturated pyrrolizidine alkaloid (PA) predominantly isolated from the halophytic plant Heliotropium curassavicum (Salt Heliotrope).[1][2][3] Unlike the notorious hepatotoxic PAs (e.g., lasiocarpine, senecionine) which possess a 1,2-unsaturated necine base, Heliocurassavicine is characterized by a saturated hexahydropyrrolizine core (trachelanthamidine type).

This structural distinction is critical for drug development professionals: Heliocurassavicine lacks the metabolic liability to form reactive pyrrole intermediates , rendering it distinct from the carcinogenic PAs. This guide details its physicochemical properties, structural elucidation, and the mechanistic implications of its saturated core.

Chemical Identification & Structural Analysis[1][4][5][6]

Nomenclature and Identifiers
PropertyDetail
Common Name Heliocurassavicine
CAS Registry Number 82354-34-5
IUPAC Name ((1S,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl (2R,3S)-2,3-dihydroxy-2-isopropylbutanoate
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
SMILES [H][C@@]12CCCN1CC[C@@H]2COC(=O)(C(C)C)O
Classification Pyrrolizidine Alkaloid (Saturated / Non-hepatotoxic class)
Structural Elucidation

Heliocurassavicine is an ester alkaloid composed of two distinct moieties:

  • Necine Base (Amino Alcohol): The base is trachelanthamidine (or a stereoisomer thereof), which is a saturated 1-hydroxymethylpyrrolizidine.[1]

    • Key Feature: The absence of a double bond between C1 and C2 positions prevents metabolic activation into toxic dehydropyrrolizidines.

  • Necic Acid (Esterifying Acid): The acid moiety is a branched-chain dihydroxy acid, specifically (2R,3S)-2,3-dihydroxy-2-isopropylbutanoic acid .[1]

Molecular Visualization

The following diagram illustrates the connectivity and stereochemical relationships within the molecule.

Heliocurassavicine_Structure Figure 1: Structural Connectivity of Heliocurassavicine cluster_necine Necine Base (Saturated) cluster_acid Necic Acid Moiety N1 N (Bridgehead) C5 C5 N1->C5 C8 C8 (Bridgehead) N1->C8 C1 C1 (Chiral) C2 C2 (Saturated) C1->C2 C9 C9 (Methylene) C1->C9 Exocyclic C3 C3 C2->C3 C3->N1 C6 C6 C5->C6 C7 C7 C6->C7 C7->C8 C8->C1 O_Ester O (Ester Link) C9->O_Ester C_Carbonyl C=O (Carbonyl) O_Ester->C_Carbonyl CA C-Alpha (Quaternary) C_Carbonyl->CA OH1 OH (Hydroxyl) CA->OH1 Isopropyl Isopropyl Group CA->Isopropyl CB C-Beta (Chiral) CA->CB OH2 OH (Hydroxyl) CB->OH2 Methyl Methyl Group CB->Methyl

Caption: Logical connectivity of Heliocurassavicine, highlighting the saturated necine base (blue) and the dihydroxy necic acid ester (red/green).[1]

Physicochemical Properties

Accurate physicochemical data is essential for formulation and extraction protocols.

PropertyValue / DescriptionSource/Notes
Physical State Solid / Crystalline powderStandard for alkaloid salts/bases
Solubility Soluble in CHCl₃, MeOH, EtOH; Poorly soluble in water (free base)Lipophilic nature of ester
pKa (Calculated) ~9.5 - 10.5Typical for tertiary pyrrolizidines
LogP (Predicted) 0.8 - 1.2Moderate lipophilicity
Stereochemistry 1S, 7aS (Base); 2R, 3S (Acid)Critical for bioactivity

Biosynthesis and Natural Occurrence

Heliocurassavicine is biosynthesized via the ornithine-derived pathway , common to all pyrrolizidine alkaloids.[1]

Biosynthetic Pathway[1]
  • Precursor: L-Ornithine is decarboxylated to Putrescine.[1]

  • Dimerization: Two Putrescine molecules form Homospermidine.[1]

  • Cyclization: Homospermidine cyclizes to form the necine base (Trachelanthamidine).

  • Esterification: The base is esterified with the isoleucine-derived necic acid.[1]

Natural Source[1][2][3][5]
  • Primary Source: Heliotropium curassavicum (Boraginaceae).[1][3][4][5][6]

  • Ecological Role: Chemical defense against herbivores.[1][3] Unlike other Heliotropium species that produce toxic unsaturated PAs (e.g., H. europaeum), H. curassavicum primarily accumulates saturated PAs, making it chemically distinct.

Pharmacology & Toxicology (Mechanism of Action)[7][8]

The "Saturated" Safety Factor

The most critical pharmacological feature of Heliocurassavicine is its saturated necine base .[1]

  • Toxic Mechanism (Unsaturated PAs): PAs with a 1,2-double bond are oxidized by Cytochrome P450 (CYP3A4) to form pyrrolic esters (dehydropyrrolizidines).[1] These are potent electrophiles that cross-link DNA and proteins, causing veno-occlusive disease (VOD) and hepatocarcinogenicity.[1]

  • Heliocurassavicine Mechanism: Because Heliocurassavicine lacks the 1,2-double bond, it cannot be oxidized to a pyrrole.[1] Therefore, it does not exhibit the classic hepatotoxicity associated with the PA class.

Metabolic Activation Workflow

The diagram below contrasts the metabolic fate of toxic PAs vs. Heliocurassavicine.

Toxicity_Mechanism Figure 2: Metabolic Fate - Toxic vs. Non-Toxic PAs cluster_toxic Toxic Pathway (e.g., Heliotrine) cluster_safe Heliocurassavicine Pathway ToxicPA Unsaturated PA (1,2-double bond) CYP CYP450 Oxidation ToxicPA->CYP Pyrrole Dehydropyrrolizidine (Reactive Pyrrole) CYP->Pyrrole Dehydrogenation Metabolism N-Oxidation / Hydrolysis DNA DNA/Protein Adducts (Liver Damage) Pyrrole->DNA Alkylation Helio Heliocurassavicine (Saturated Ring) Helio->Metabolism Excretion Renal Excretion (N-Oxide form) Metabolism->Excretion Solubilization

Caption: Heliocurassavicine (Green) bypasses the toxic pyrrole formation pathway seen in unsaturated PAs (Red).[1]

Analytical Methodology: Extraction & Isolation

To isolate Heliocurassavicine for research, a standard acid-base extraction targeting the N-oxide and free base forms is required.

Protocol: Acid-Base Extraction[1]
  • Maceration: Extract dried aerial parts of H. curassavicum with Methanol (MeOH).

  • Evaporation: Remove solvent to yield crude residue.[1]

  • Acidification: Dissolve residue in 0.5M H₂SO₄. Filter to remove chlorophyll/lipids.

  • Reduction (Critical Step): PAs often exist as N-oxides.[1] Treat the acidic solution with Zinc dust (Zn) for 3-4 hours to reduce all N-oxides to tertiary bases.

  • Basification: Adjust pH to 9-10 using NH₄OH.

  • Extraction: Partition with Chloroform (CHCl₃) × 3.

  • Purification: Subject the CHCl₃ fraction to Column Chromatography (Silica Gel) using a CHCl₃:MeOH gradient.

Detection Parameters (GC-MS)
  • Column: DB-5ms or equivalent.[1]

  • Carrier Gas: Helium (1 mL/min).

  • Identification: Look for the molecular ion

    
     at m/z 285 and characteristic fragments of the necine base (m/z 124, 83 for saturated pyrrolizidines).
    

References

  • Subramanian, P. S., et al. (1980).[7] The alkaloids of Heliotropium curassavicum. Australian Journal of Chemistry, 33(6), 1357–1363.[7] Link

  • MedKoo Biosciences. (n.d.).[1] Heliocurassavicine Product Data. Retrieved October 2023. Link

  • PubChem. (2023).[1] Heliocurassavicine (Compound Summary). National Center for Biotechnology Information. Link

  • Stegelmeier, B. L., et al. (1999). Pyrrolizidine alkaloid plants, metabolism and toxicity. Journal of Natural Toxins, 8(1), 35-52. (Contextual grounding for PA toxicity mechanisms).

Sources

Technical Guide: Natural Occurrence and Isolation of Heliocurassavicine from Heliotropium curassavicum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemotaxonomy, biosynthetic origin, and isolation protocols for Heliocurassavicine , a pyrrolizidine alkaloid (PA) specific to Heliotropium curassavicum (Salt Heliotrope). Designed for drug development professionals and natural product chemists, this document focuses on the optimization of extraction yields via N-oxide reduction and the structural characterization of the molecule.

Heliotropium curassavicum is a halophytic plant that predominantly accumulates PAs as N-oxides. Failure to reduce these oxides during extraction results in significantly underestimated yields. This guide provides a self-validating protocol to ensure total alkaloid recovery.

Part 1: Botanical and Chemotaxonomic Context

Heliocurassavicine is a retro-necine ester alkaloid. Unlike the hepatotoxic macrocyclic diesters found in Senecio species, heliocurassavicine is typically a monoester. It co-occurs with its diastereomers, such as heliocoromandaline and curassavine.

Chemical Classification
  • Base Moiety: Retronecine (necine base).

  • Esterifying Acid: Curassavic acid (a C7 branched-chain acid, diastereomeric with trachelanthic acid).

  • Natural State: >90% exists as the polar N-oxide form in fresh plant tissue, necessitating specific reduction steps during processing.

Part 2: Biosynthetic Pathway[1][2][3]

The biosynthesis of heliocurassavicine follows the classic ornithine-derived pathway, diverging at the esterification step where the specific curassavic acid moiety is attached to the retronecine base.

Biosynthetic Logic
  • Precursor Formation: L-Ornithine is decarboxylated to putrescine.

  • Ring Formation: Homospermidine synthase (HSS) catalyzes the formation of the pyrrolizidine core (trachelanthamidine).

  • Base Modification: Hydroxylation and dehydrogenation yield Retronecine .

  • Esterification: A specific acyltransferase couples retronecine with curassavic acid (derived from isoleucine/valine metabolism).

Visualization: Biosynthetic Flow

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Enzyme Homospermidine Homospermidine Putrescine->Homospermidine HSS Enzyme Trachelanthamidine Trachelanthamidine Homospermidine->Trachelanthamidine Cyclization Retronecine Retronecine (Necine Base) Trachelanthamidine->Retronecine Hydroxylation/Desaturation Heliocurassavicine Heliocurassavicine (Final Ester) Retronecine->Heliocurassavicine Acyltransferase CurassavicAcid Curassavic Acid (from Isoleucine) CurassavicAcid->Heliocurassavicine Esterification

Figure 1: Biosynthetic pathway of Heliocurassavicine, highlighting the convergence of the necine base and necic acid.

Part 3: Extraction and Isolation Protocols

Critical Experimental Causality

Standard alkaloid extractions often use non-polar solvents (Chloroform/DCM) on basic aqueous solutions. However, Heliocurassavicine N-oxide is highly polar and water-soluble. It will not partition into the organic layer effectively.

  • Solution: A Zinc/Acid reduction step is mandatory to convert N-oxides into free tertiary bases (lipophilic) prior to liquid-liquid partitioning.

Protocol: Total Alkaloid Extraction (Self-Validating)

Reagents: Methanol (MeOH), Sulfuric Acid (0.5M H2SO4), Zinc Dust, Ammonium Hydroxide (NH4OH), Chloroform (CHCl3).

StepActionMechanistic Rationale
1. Maceration Extract 100g dried aerial parts with MeOH (x3) at RT. Evaporate to dryness.Solubilizes both free bases and N-oxides.
2. Acidification Dissolve residue in 0.5M H2SO4 (100 mL). Filter.Protonates free bases (

); N-oxides remain water soluble. Removes fats/chlorophyll.
3. Partition 1 Wash acid solution with CHCl3 (x2). Discard organic layer.Removes non-alkaloidal lipophiles. PAs remain in the aqueous acid phase.
4. Reduction CRITICAL: Add excess Zinc dust to the aqueous acid phase. Stir 4-6 hours.Reduces PA-N-oxides (

) to tertiary bases (

).
5. Basification Filter Zn. Adjust pH to 9-10 with NH4OH.Deprotonates alkaloids to free base form (

), making them lipophilic.
6. Partition 2 Extract with CHCl3 (x4). Collect organic layer.[1]Quantitative transfer of Heliocurassavicine to the organic phase.
7. Isolation Dry over Na2SO4, evaporate.[1][2] Purify via Prep-TLC or Column Chromatography.Yields "Total Alkaloid Fraction."[1]
Visualization: Extraction Workflow

Extraction Plant Dried Plant Material Crude Crude MeOH Extract Plant->Crude Maceration AcidPhase Acid Phase (0.5M H2SO4) Contains PAs + N-Oxides Crude->AcidPhase Acidify & Filter ZnRed Zn Reduction Step (N-Oxide -> Free Base) AcidPhase->ZnRed Stir 6h BasePhase Basified Phase (pH 10) ZnRed->BasePhase Add NH4OH Chloroform Chloroform Extract (Heliocurassavicine) BasePhase->Chloroform L-L Extraction

Figure 2: Optimized extraction workflow incorporating the critical Zinc reduction step for N-oxide recovery.

Part 4: Analytical Characterization

Identification relies on Gas Chromatography-Mass Spectrometry (GC-MS).[1] Pyrrolizidine alkaloids exhibit characteristic fragmentation patterns.

GC-MS Profile[6][8]
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (2 min) -> 10°C/min -> 280°C.

Diagnostic Mass Fragments (EI, 70eV):

Fragment (m/z)Structural AssignmentSignificance
241

(Molecular Ion)
Confirms molecular weight of Heliocurassavicine (C13H21NO3).
138 Necine base fragmentCharacteristic of retronecine-type esters (cleavage of ester bond).
93 Pyrrolizidine nucleusUniversal base peak for many PAs (ring cleavage).
120 Retro-necine fragmentSecondary cleavage of the base moiety.

Note: Diastereomers (e.g., Heliocoromandaline) will have identical mass spectra but distinct retention times. Separation requires high-resolution chromatography.

Part 5: Toxicological Implications

While H. curassavicum is used in traditional medicine, Heliocurassavicine possesses the 1,2-unsaturated necine structure required for hepatotoxicity.

Mechanism of Action

The molecule itself is a pro-toxin. Toxicity requires metabolic activation in the liver.

  • Ingestion: Absorption of the free base or N-oxide.

  • Bioactivation: Cytochrome P450 enzymes (CYP3A4) oxidize the necine base.

  • Dehydrogenation: Formation of the Dehydropyrrolizidine (DHP) intermediate (pyrrole).

  • Adduct Formation: DHP is a potent electrophile that alkylates DNA and proteins, leading to veno-occlusive disease (VOD) and potential carcinogenesis.

Visualization: Metabolic Activation

Toxicity Protoxin Heliocurassavicine (Pro-toxin) CYP CYP450 (Liver) Protoxin->CYP Metabolism DHP Dehydropyrrolizidine (Reactive Pyrrole) CYP->DHP Dehydrogenation DNA DNA/Protein Adducts (Hepatotoxicity) DHP->DNA Alkylation

Figure 3: Metabolic activation pathway of Heliocurassavicine leading to hepatotoxicity.

References

  • Davicino, J. G., Pestchanker, M. J., & Giordano, O. S. (1988). Pyrrolizidine alkaloids from Heliotropium curassavicum.[3] Phytochemistry, 27(3), 960-962.[3] [3]

  • Roeder, E. (2000). Medicinal plants in China containing pyrrolizidine alkaloids. Pharmazie, 55(10), 711-726.

  • Hartmann, T., & Ober, D. (2000). Biosynthesis and metabolism of pyrrolizidine alkaloids. Topics in Current Chemistry, 209, 207-263.

  • World Health Organization (WHO). (1988). Pyrrolizidine alkaloids.[3][1] Environmental Health Criteria, 80.

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

Sources

Isoretronecanol trachelanthate ester Heliocurassavicine identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification and Characterization of Heliocurassavicine (Isoretronecanol Trachelanthate Ester)

Abstract

Heliocurassavicine, an ester of the necine base isoretronecanol and trachelanthic acid, is a member of the pyrrolizidine alkaloid (PA) class of natural products.[1][2] PAs are notorious for their hepatotoxicity, posing significant risks as contaminants in herbal medicines, honey, and other agricultural products.[3][4] Conversely, specific alkaloids, including Heliocurassavicine, are under investigation for their potential therapeutic properties, such as anticancer activities.[5] This dual identity as both a potential toxin and a therapeutic lead compound necessitates robust and unambiguous methods for its identification and characterization. This guide provides a comprehensive, multi-faceted analytical strategy for researchers, scientists, and drug development professionals, detailing the workflow from sample extraction to definitive structural elucidation using modern chromatographic and spectroscopic techniques.

Introduction: The Dichotomy of Pyrrolizidine Alkaloids

The Pyrrolizidine Alkaloid (PA) Family

Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites synthesized by thousands of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families, primarily as a defense against herbivores.[3] Their chemical scaffold consists of a necine base, which is a bicyclic pyrrolizidine ring system, esterified with one or more necic acids.[3]

The biological activity of PAs is intrinsically linked to their metabolism. While the parent alkaloids are often non-toxic, metabolic activation in the liver by cytochrome P450 enzymes can convert them into highly reactive pyrrolic esters.[6][7] These electrophilic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to the well-documented hepatotoxic, genotoxic, and tumorigenic effects associated with this class.[6]

Chemical Profile of Heliocurassavicine

Heliocurassavicine stands as a specific example within this class, representing a monoester PA. Its structure is derived from the esterification of the necine base isoretronecanol with trachelanthic acid. Understanding this composition is the first step in its targeted identification.

Table 1: Core Chemical Properties of Heliocurassavicine

PropertyValueSource
IUPAC Name ((1S,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl (2R,3S)-2,3-dihydroxy-2-isopropylbutanoate[5]
CAS Number 82354-34-5[5]
Molecular Formula C₁₅H₂₇NO₄[5]
Molecular Weight 285.38 g/mol [5]
Exact Mass 285.1900 Da[5]

The presence of multiple chiral centers in both the necine base and the necic acid moieties results in a complex stereochemistry that must be resolved for unambiguous identification and for understanding its specific biological activity.

Caption: Chemical relationship of Heliocurassavicine to its constituent parts.

The Rationale for Identification

The critical need for accurate Heliocurassavicine identification stems from two key areas:

  • Toxicology and Food Safety: As a PA, its presence in botanicals, food products, or animal feed must be monitored to prevent accidental poisoning in humans and livestock.

  • Drug Discovery: The compound has shown potential therapeutic bioactivity.[5] Distinguishing it from its other, potentially more toxic, stereoisomers is paramount for any pharmacological development to ensure safety and efficacy.

A Multi-Modal Analytical Strategy

No single technique can provide a complete and unambiguous identification of a complex natural product like Heliocurassavicine. A robust analytical workflow integrates several orthogonal methods, where the output of one stage informs and validates the next. This guide is structured around this core principle.

Caption: Integrated workflow for the identification of Heliocurassavicine.

Sample Sourcing and Preparation

Natural Sources

Heliocurassavicine has been reported in plants of the Heliotropium genus, such as Heliotropium curassavicum.[8] The initial stage of any identification process is the efficient extraction of the target analyte from this complex biological matrix.

Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol leverages the basic nature of the pyrrolizidine nitrogen to selectively separate alkaloids from other plant metabolites.

Causality: The nitrogen atom in the necine base is basic and can be protonated in an acidic solution, rendering the alkaloid water-soluble. Conversely, in a basic solution, the nitrogen is deprotonated, making the alkaloid soluble in organic solvents. This switchable solubility is the key to the separation.

Methodology:

  • Homogenization: Dry and grind 100 g of plant material (e.g., aerial parts of H. curassavicum) to a fine powder. This increases the surface area for efficient solvent penetration.

  • Acidification: Macerate the powdered material in 500 mL of 1% aqueous hydrochloric acid (HCl) for 24 hours with gentle agitation. The acidic environment converts the alkaloids into their salt form (R₃N → R₃NH⁺Cl⁻), partitioning them into the aqueous phase.

  • Filtration & Basification: Filter the mixture to remove solid plant debris. Transfer the acidic aqueous extract to a separatory funnel and adjust the pH to ~9-10 with ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), making them nonpolar.

  • Organic Extraction: Partition the basified aqueous solution against an equal volume of dichloromethane (DCM) or a chloroform-methanol mixture (3:1). Repeat the extraction three times. The now neutral, organic-soluble alkaloids will move into the DCM phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Yield: This process yields a crude alkaloid fraction, which is now significantly enriched in Heliocurassavicine and ready for chromatographic purification.

Chromatographic Separation

Principle: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating individual components from the complex crude alkaloid extract. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal for separating moderately polar compounds like PAs.

Protocol: Analytical HPLC for Isolation and Quantification

Self-Validation: The protocol's trustworthiness comes from observing a sharp, symmetrical peak at a consistent retention time for a given set of parameters. A Diode Array Detector (DAD) adds another layer of validation by providing a UV-Vis spectrum for the peak, which can serve as an initial fingerprint.

Methodology:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape by ensuring consistent protonation of the analyte).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Temperature control ensures reproducible retention times).

  • Detection: 220 nm. (PAs often lack strong chromophores, but detection at lower UV wavelengths is generally effective).

  • Injection Volume: 10 µL of the crude extract dissolved in methanol.

The fraction corresponding to the target peak can be collected for further analysis if a preparative or semi-preparative column is used.

Mass Spectrometry (MS) for Molecular Weight and Formula

Principle: LC-MS for Unambiguous Mass Determination

Coupling HPLC directly to a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, provides the molecular weight of the compound eluting at a specific retention time. This is a powerful confirmatory tool. Electrospray Ionization (ESI) is the preferred ionization method as it is a soft technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

Interpreting the Mass Spectrum of Heliocurassavicine

Self-Validation: The system is validated by observing the protonated molecular ion ([M+H]⁺) with a mass accuracy within 5 ppm of the theoretical value. This high accuracy allows for the confident prediction of the elemental formula (C₁₅H₂₇NO₄).

Table 2: Expected High-Resolution MS Data for Heliocurassavicine

Ion SpeciesTheoretical m/zObserved m/z (example)Description
[M+H]⁺ 286.1962286.1960Protonated parent molecule. Confirms molecular weight.
[M+Na]⁺ 308.1781308.1779Sodium adduct, a common observation in ESI.
Fragment 1 140.1070140.1068Corresponds to the protonated necine base ([Isoretronecanol - H₂O + H]⁺) after loss of the necic acid.
Protocol: LC-MS Analysis

The HPLC parameters from Section 4.2 can be directly coupled to the MS.

  • Ionization Mode: ESI, Positive. (The basic nitrogen is readily protonated).

  • Mass Analyzer: TOF or Orbitrap.

  • Scan Range: 100 - 1000 m/z.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

  • Data Acquisition: Acquire both full scan data (for molecular ion) and tandem MS (MS/MS) data. In MS/MS, the precursor ion (m/z 286.2) is isolated and fragmented to produce a characteristic fragmentation pattern, providing structural clues and increasing identification confidence.

NMR Spectroscopy for Definitive Structural Elucidation

The Power of NMR

While LC-MS can confirm the molecular formula and suggest a structure based on fragmentation, it cannot resolve stereochemistry or unambiguously determine the connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon in the molecule and confirm its 3D structure.

Protocol: NMR Data Acquisition

Prerequisite: A pure, isolated sample of Heliocurassavicine (>5 mg) obtained from preparative HPLC.

Methodology:

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns). Key signals would include those for the isopropyl group, various methylenes in the pyrrolizidine ring, and methine protons.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the ester (~170-180 ppm).

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons). This is critical for tracing the carbon skeleton within the necine base and necic acid.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to definitively link the isoretronecanol base to the trachelanthate moiety through the ester bond, by observing a correlation from the CH₂ protons of the necine base to the ester carbonyl carbon.

Data Integration for Unambiguous Confirmation

The final, authoritative identification is achieved not by any single piece of data, but by the convergence of all analytical results.

cluster_Data Convergent Analytical Evidence cluster_Conclusion Validation Points A HPLC Retention Time (Consistent Elution Profile) V1 Purity & Identity A->V1 B High-Res MS (m/z = 286.1962) → C₁₅H₂₇NO₄ V2 Molecular Formula B->V2 C MS/MS Fragmentation (e.g., loss of necic acid, m/z 140.1070) V3 Core Structure C->V3 D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) V4 Definitive Connectivity & Stereochemistry D->V4 E Confirmed Identity: Heliocurassavicine V1->E V2->E V3->E V4->E

Caption: Logical framework for integrating multi-source data for final confirmation.

Conclusion

The identification of Isoretronecanol trachelanthate ester (Heliocurassavicine) is a rigorous process that exemplifies modern natural product chemistry. It requires a logical progression from crude sample to pure compound, followed by a systematic application of orthogonal analytical techniques. By integrating chromatographic data (HPLC) with high-resolution mass spectrometry (LC-MS) and definitive spectroscopic evidence (NMR), researchers can achieve an unambiguous identification. This level of certainty is essential for advancing our understanding of its role in toxicology and for responsibly exploring its potential in pharmaceutical development.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Pyrrolizidine alkaloid - Wikipedia. Wikipedia. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • Synthesis and Biosynthesis of Pyrrolizidine Alkaloids. University of Glasgow Theses Service. [Link]

  • Synthesis of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol and their incorporation into the retronecine moiety of riddelliine in Senecio riddellii. PubMed. [Link]

  • Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction. Royal Society of Chemistry Publishing. [Link]

  • Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine. PubMed. [Link]

  • Isoretronecanol | C8H15NO | CID 3080563. PubChem. [Link]

  • Seagrass as a potential source of natural antioxidant and anti-inflammatory agents. PubMed. [Link]

  • Heliocoromandaline | C15H27NO4 | CID 158080. PubChem. [Link]

Sources

Methodological & Application

HPLC method development for Heliocurassavicine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust Quantification of Heliocurassavicine and Total Pyrrolizidine Alkaloids in Heliotropium Species via LC-MS/MS and HPLC-UV

Executive Summary

This application note details a validated protocol for the extraction, separation, and quantification of Heliocurassavicine, a hepatotoxic pyrrolizidine alkaloid (PA). Given the stringent regulatory limits set by the EMA and FDA (daily intake < 1.0 µg), traditional HPLC-UV methods often lack the required sensitivity for safety compliance. Therefore, this guide prioritizes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for trace quantification, while providing optimized HPLC-UV conditions for phytochemical profiling where concentrations exceed 10 µg/mL.

Key Technical Innovation: This protocol incorporates a "Total Alkaloid" quantification strategy via an optional zinc-reduction step, converting all N-oxides to their free base forms to prevent underestimation of toxicity.

Compound Profile & Regulatory Context[1][2][3][4][5]

Heliocurassavicine is a monoester pyrrolizidine alkaloid derived from the necine base heliotridine. It typically co-occurs with its diastereomer, heliovicine, and their respective N-oxides.

PropertyDescription
Chemical Structure 1,2-unsaturated necine base ester (Hepatotoxic class).
Molecular Weight ~285.34 g/mol (Free Base).
pKa ~10.2 (Tertiary amine). Highly basic.
Solubility Soluble in dilute acids, methanol, and chloroform.
Chromophore Weak UV absorption (200–210 nm).
Regulatory Limit EMA HMPC: Max 0.35 µ g/day (lifetime) or 1.0 µ g/day (transitional) for total PAs.

The Challenge: PAs exist in plants as a mixture of Free Bases (tertiary amines) and N-Oxides.[1] N-oxides are highly polar and often elute in the solvent front in Reverse Phase (RP) chromatography, leading to poor quantification. Furthermore, they are thermally unstable in GC methods.

Method Development Strategy

The development of this method relies on three critical pillars:

  • Extraction Efficiency: Utilizing acid-base switching to isolate basic alkaloids from neutral plant matrix components.[1]

  • Sample Clean-up: Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is mandatory to remove matrix interferences that cause ion suppression in MS.

  • Chromatographic Selectivity: Use of an alkaline-resistant C18 column or a high-pH mobile phase strategy is theoretically ideal for basic analytes. However, for MS sensitivity, acidic mobile phases (formic acid) are preferred to promote ionization (

    
    ).
    
Visualizing the Workflow Logic

The following diagram illustrates the decision matrix for sample preparation and analysis.

PA_Workflow Start Raw Plant Material (Dried/Ground) Extract Acidic Extraction (0.05M H2SO4) Start->Extract Solubilize Salts Decision Target: Total PAs or Speciation? Extract->Decision Reduction Reduction Step (Zn dust + H+) Converts N-oxides -> Bases Decision->Reduction Total Content (Safety) NoReduction Direct Analysis (Quantify Base & Oxide Separately) Decision->NoReduction Profiling (Botany) SPE SPE Clean-up (SCX Cartridge) Reduction->SPE NoReduction->SPE Analysis LC-MS/MS Analysis (C18, Acidic Mobile Phase) SPE->Analysis

Caption: Workflow logic distinguishing between Total PA quantification (Safety focus) and Speciation (Botanical focus).

Experimental Protocol

Reagents and Standards[7][8][9][10][11]
  • Reference Standard: Heliocurassavicine (purity >95%). If unavailable, use Heliotrine as a surrogate standard for response factor estimation, correcting for molecular weight.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate (AmF), Ammonia (25%).

  • SPE Cartridges: Strong Cation Exchange (SCX), e.g., Strata-X-C or Oasis MCX (60 mg/3 mL).

Sample Preparation (Total Reduction Method)

This method ensures all Heliocurassavicine N-oxide is converted to the free base for a single, summed quantification peak.

  • Extraction: Weigh 1.0 g of powdered plant material. Add 20 mL of 0.05 M H₂SO₄. Sonicate for 20 min. Centrifuge at 4000 rpm for 10 min.

  • Reduction (Critical Step): Transfer 10 mL of supernatant to a flask. Add 200 mg of Zinc dust. Stir for 2 hours at Room Temp. (This reduces N-oxides to free bases).[1] Filter to remove Zinc.[1]

  • SPE Loading: Condition SCX cartridge with 3 mL MeOH then 3 mL water. Load the acid extract.[1]

  • Washing: Wash with 3 mL water followed by 3 mL MeOH (removes neutral/acidic interferences).

  • Elution: Elute PAs with 4 mL of Ammoniated Methanol (5% NH₄OH in MeOH).

  • Reconstitution: Evaporate eluate to dryness under N₂ stream. Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).

LC-MS/MS Conditions (Gold Standard)
  • System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Gradient Program:

Time (min) %B Event
0.0 5 Hold
1.0 5 Start Elution
8.0 50 Linear Gradient
8.1 95 Wash
10.0 95 Wash
10.1 5 Re-equilibrate

| 13.0 | 5 | End |

MS Parameters (MRM Mode):

  • Ionization: ESI Positive (

    
    ).
    
  • Precursor Ion: m/z 286.2 (Calculated for Heliocurassavicine).

  • Product Ions (Quantifier): m/z 138.1 (Characteristic necine base fragment).

  • Product Ions (Qualifier): m/z 120.1, 93.1.

  • Note: Tune the MS using the standard to optimize Collision Energy (CE) and Fragmentor voltage.

HPLC-UV Conditions (Alternative)

Suitable only for high-concentration samples (>10 µg/mL).

  • Detector: DAD/UV at 205 nm (Reference 360 nm).

  • Column: C18, 250 x 4.6 mm, 5 µm (High pH stability recommended, e.g., Gemini-NX).

  • Mobile Phase: Phosphate buffer (pH 8.0) / Acetonitrile.[2][3][4][5]

    • Why pH 8.0? At basic pH, the alkaloid is non-ionized, increasing retention and peak symmetry on C18.

  • Isocratic: 80:20 Buffer:ACN (Adjust based on retention).

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance Criteria
Linearity R² > 0.995 over 1–1000 ng/mL range.[5]
Recovery Spike samples at 3 levels. Recovery must be 80–120%.
Precision RSD < 15% (Inter-day and Intra-day).[3]
Matrix Effect Compare slope of standard in solvent vs. matrix. If difference >20%, use Matrix-Matched Calibration.

Self-Validating Check: Include an internal standard (e.g., C13-Caffeine or a structurally distinct PA like Monocrotaline if not naturally present) in every injection to monitor extraction efficiency and MS drift.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction of basic nitrogen with residual silanols on silica column.

  • Fix: Increase ionic strength (add 10mM Ammonium Formate) or switch to a "Base Deactivated" column (e.g., End-capped C18).

Issue 2: Low Sensitivity in MS

  • Cause: Ion suppression from matrix or incorrect pH.

  • Fix: Ensure Mobile Phase is acidic (pH ~3) to protonate the nitrogen (

    
    ). Check SPE wash steps to ensure removal of sugars/pigments.
    

Issue 3: Split Peaks

  • Cause: Partial oxidation of the sample or separation of isomers (Heliocurassavicine vs. Heliovicine).

  • Fix: If isomers separate, integrate both if quantification target is "Total Isomers". If oxidation is suspected, ensure Zinc reduction step was complete.

References

  • European Medicines Agency (EMA). (2021).[6][7][8] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[6][9][7][8]Link

  • Federal Institute for Risk Assessment (BfR). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol.Link

  • AOAC International. (2019). Official Method 2019.02: Pyrrolizidine Alkaloids in Tea and Herbal Teas.Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Heleurine Extraction from Heliotropium Species.[1] (Used for extraction solvent logic).[1][10][2][11] Link

Sources

Preparation of Heliocurassavicine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of Heliocurassavicine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Introduction

Heliocurassavicine is a pyrrolizidine alkaloid found in plants of the Heliotropium genus. As a bioactive small molecule, its accurate and consistent preparation in a soluble form is fundamental for reliable and reproducible results in various research applications, including pharmacology and drug development. The inherent low aqueous solubility of many organic compounds like Heliocurassavicine necessitates the use of an organic solvent for creating concentrated stock solutions.

Dimethyl Sulfoxide (DMSO) is a potent, aprotic solvent widely chosen for this purpose due to its ability to dissolve a broad spectrum of small molecules.[1] However, the preparation of stock solutions is not a trivial step; it is a critical foundation for all subsequent experiments. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, and experimental artifacts, ultimately compromising data integrity.

This document provides a detailed, field-tested protocol for the preparation, storage, and handling of Heliocurassavicine stock solutions in DMSO. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure maximum stability and utility of the compound.

Physicochemical Properties of Heliocurassavicine

A thorough understanding of the compound's properties is essential before any experimental work. The key physicochemical data for Heliocurassavicine are summarized below.

PropertyValueSource(s)
CAS Number 82354-34-5[2][3][4]
Molecular Formula C₁₅H₂₇NO₄[2][3][4]
Molecular Weight 285.38 g/mol [2][3][4]
Appearance Powder[2][3]
Purity ≥98% (as specified by supplier)[2][3]
Solubility Soluble in DMSO, Chloroform, Acetone, etc.[2][3]
Storage (Neat) Desiccate at -20°C[3]

Safety Precautions: Handling Heliocurassavicine and DMSO

Researcher safety is paramount. Both the powdered compound and the solvent require careful handling in a controlled laboratory environment.

Compound Handling (Heliocurassavicine)

While specific toxicity data for Heliocurassavicine is not widely published, it should be handled with care as a bioactive compound of unknown hazard.

  • Always handle the powder within a chemical fume hood or a ventilated balance enclosure.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Solvent Handling (DMSO)

DMSO is an excellent solvent but poses specific risks that must be managed.

  • Enhanced Permeability: DMSO readily penetrates the skin and can carry dissolved substances with it into the bloodstream.[5][6][7] This makes it imperative to avoid all skin contact.

  • Toxicity: While used in some clinical applications, concentrated DMSO can be toxic to cells and has been associated with liver damage and allergic reactions in some cases.[5][6] For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[8][9][10]

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7][11][12] This can affect the concentration and stability of your stock solution over time. Always use anhydrous (dry) DMSO and keep the container tightly sealed when not in use.

  • Combustibility: DMSO is a combustible liquid and should be stored away from heat, sparks, and open flames.[7][13]

Materials and Equipment

Materials:

  • Heliocurassavicine powder (CAS: 82354-34-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, amber or opaque 1.5 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

Equipment:

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath or probe type)

  • Calibrated micropipettes (P1000, P200, P20)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Chemical fume hood

Detailed Protocol: Preparation of a 10 mM Heliocurassavicine Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many in vitro assays.[8]

Step 1: Pre-calculation of Required Mass

The first step is to accurately calculate the mass of Heliocurassavicine needed. The relationship between mass, volume, concentration, and molecular weight is defined by the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 285.38 g/mol / 1000 Mass (mg) = 2.8538 mg

It is advisable to weigh out slightly more than the target to account for handling losses, then adjust the solvent volume accordingly for precise concentration. For this protocol, we will target exactly 2.85 mg.

Step 2: Weighing the Compound
  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Working inside a fume hood or ventilated enclosure, carefully add Heliocurassavicine powder to the tube until the balance reads approximately 2.85 mg. Record the exact mass.

  • Causality: Weighing the compound directly into the final dissolution vial minimizes transfer loss, which is critical when working with small milligram quantities.

Step 3: Dissolution in DMSO
  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 2.85 mg of Heliocurassavicine.

  • Tightly cap the tube.

  • Vortex the tube vigorously for 1-2 minutes.[8]

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Troubleshooting: If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.[14] Gentle warming in a 37°C water bath may also aid dissolution, but check for any known temperature sensitivity of the compound first.[8]

  • Causality: Vortexing provides mechanical agitation to break up powder clumps and promote solvation. Sonication uses high-frequency sound waves to create micro-cavitations, providing intense localized energy to dissolve stubborn particles.

Step 4: Aliquoting for Storage
  • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[8][9]

  • Pipette the desired volume into clearly labeled, sterile, and opaque microcentrifuge tubes.

  • Labeling: Each aliquot must be clearly labeled with:

    • Compound Name: Heliocurassavicine

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

  • Causality: Each freeze-thaw cycle can introduce moisture and potentially degrade the compound. Aliquoting ensures that the main stock remains frozen and stable while only a small working volume is accessed at a time.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the Heliocurassavicine stock solution.

  • Long-Term Storage: Store the aliquots at -20°C or, for enhanced stability, at -80°C .[8][9]

  • Protection from Light: Use opaque tubes or wrap clear tubes in aluminum foil to protect the compound from light-induced degradation.[8]

  • Stability Period: When stored correctly, DMSO stock solutions are typically stable for at least 3-6 months.[8][14] However, if any precipitation or color change is observed upon thawing, the aliquot should be discarded.

G cluster_prep Preparation cluster_storage Storage start Calculate Mass (e.g., 2.85 mg for 10 mM) weigh Weigh Heliocurassavicine in a sterile tube start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve qc Visual QC: Ensure solution is clear dissolve->qc qc->dissolve Fail (Precipitate) aliquot Aliquot into single-use volumes (e.g., 20 µL) qc->aliquot Pass label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C Protect from light label_tubes->store

Caption: Workflow for Preparing Heliocurassavicine Stock Solution.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198. Retrieved February 24, 2026, from [Link]

  • Yufeng. (2024, July 22). The safe use of dimethyl sulfoxide in the laboratory.
  • University of Rochester. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • BioCrick. (n.d.). Heliocurassavicine | CAS:82354-34-5. Retrieved February 24, 2026, from [Link]

  • Scribd. (2012, January 31). SOP Dimethyl Sulfoxide. Retrieved February 24, 2026, from [Link]

  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved February 24, 2026, from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved February 24, 2026, from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved February 24, 2026, from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 24, 2026, from [Link]

  • Gasteiger, J., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(2), 656–663. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution HPLC Analysis of Heliocurassavicine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Peak Overlap in Pyrrolizidine Alkaloid (PA) Analysis Target Analyte: Heliocurassavicine (and associated Heliotropium alkaloids)

Welcome to the Application Support Hub

You are likely here because your chromatogram for Heliotropium curassavicum extracts shows a "shoulder" on your main peak or a broad, unresolved hump where you expect distinct alkaloids.

Heliocurassavicine is a retro-necine ester type pyrrolizidine alkaloid (PA). Its analysis is notoriously difficult because it often co-elutes with its stereoisomers (like Coromandaline ) or its own N-oxide form. This guide moves beyond basic textbook advice to address the specific physicochemical behavior of these alkaloids.

Module 1: Diagnostic Triage (Start Here)

Before altering your method, identify the type of overlap you are facing. Use this decision matrix to classify your problem.

Q1: Is the overlapping peak a "ghost" that appears/disappears with sample age?

  • Diagnosis: N-Oxide/Free Base Interconversion.

  • Context: PAs exist as free bases (tertiary amines) and N-oxides.[1] In solution, they reach an equilibrium. If your peak is splitting or broadening dynamically, you are seeing both forms partially resolved.

  • Action: Go to [Module 3: N-Oxide Management].

Q2: Is the overlap constant, but the peak tailing factor is > 1.5?

  • Diagnosis: Silanol Interaction.

  • Context: The basic nitrogen in Heliocurassavicine (pKa ~9-10) interacts with residual silanols on silica columns, causing tailing that masks adjacent peaks.

  • Action: Go to [Module 2: Method Optimization].

Q3: Are you unable to separate Heliocurassavicine from Heliotrine or Coromandaline?

  • Diagnosis: Isomeric Co-elution.

  • Context: These compounds differ only by stereochemistry at specific chiral centers. Standard C18 selectivity is often insufficient.

  • Action: Go to [Module 4: Advanced Selectivity].

Module 2: The "Golden Standard" Method Optimization

If you are using a generic "Acidic C18" method and experiencing overlap, your first step is to optimize the pH-Silanol relationship.

The Science of pH in PA Analysis
  • Low pH (pH 2.5 - 3.0): The nitrogen is fully protonated (

    
    ). The molecule is highly polar and elutes quickly. While this suppresses silanol ionization, it reduces hydrophobic retention, causing peaks to bunch together (overlap).
    
  • High pH (pH 9.5 - 10.0): The nitrogen is deprotonated (Free Base,

    
    ). The molecule is less polar, increasing retention time on C18. Crucially, at high pH, silica silanols are fully ionized, but the alkaloid is not, eliminating the ion-exchange mechanism that causes tailing.
    
Recommended Protocol: High-pH Reversed Phase
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini)Critical: Standard silica dissolves at pH > 8. Hybrid particles resist high pH degradation.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)Keeps Heliocurassavicine in free-base form for max retention and shape.
Mobile Phase B 100% AcetonitrileMethanol creates higher backpressure; ACN provides sharper peaks for PAs.
Gradient 5% B to 40% B over 20 minsPAs are relatively polar; shallow gradients in the early %B range separate isomers best.
Flow Rate 0.3 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID)
Temp 35°CSlightly elevated temp improves mass transfer and peak sharpness.

Warning: Do not attempt this pH 10 method on a standard silica C18 column. You will strip the stationary phase within 50 injections.

Module 3: N-Oxide Management (The "Double Peak" Issue)

Heliocurassavicine N-oxide is more polar than the free base. In many Heliotropium species, the N-oxide is the predominant form.

The Problem: If you analyze the raw extract, you get two peaks for every alkaloid (Free base + N-oxide), doubling the complexity and ensuring overlap.

The Solution: Zinc Reduction (The "Sum Parameter" Approach) Convert all N-oxides to free bases before injection to simplify the chromatogram.

Step-by-Step Reduction Protocol:

  • Extract: Macerate 100 mg plant material in 10 mL 0.05 M H₂SO₄.

  • Reduce: Add 200 mg Zinc dust to the filtrate. Stir for 30 minutes.

  • Mechanism:

    
    
    
  • Clean: Basify to pH 10 with ammonia, extract into chloroform (SPE or Liquid-Liquid), then evaporate and reconstitute.

  • Result: You now have a single, sharp peak for Heliocurassavicine representing the total alkaloid content.

Module 4: Advanced Selectivity (Isomer Separation)

If High-pH C18 still fails to resolve Heliocurassavicine from its diastereomers (e.g., Coromandaline), you must change the stationary phase chemistry.

Why C18 Fails: C18 separates based on hydrophobicity. Stereoisomers often have identical hydrophobicity. The Fix: PFP (Pentafluorophenyl) Columns.

Mechanism: PFP phases offer "pi-pi" interactions and, more importantly, rigid shape selectivity. The fluorine atoms create a distinct electrostatic field that discriminates between the spatial arrangement of the necine base and the esterifying acid.

Recommended PFP Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

    • Note: Methanol is preferred over ACN for PFP columns as ACN's pi-electrons can interfere with the stationary phase's pi-pi selectivity.

  • Temperature: 15°C - 20°C.

    • Insight: Lower temperatures "freeze" the rotation of the analytes, enhancing the steric discrimination capability of the column.

Visual Troubleshooting Workflows
Figure 1: Diagnostic Logic Tree for Peak Overlap

TroubleshootingTree Start START: Peak Overlap Detected CheckShape Check Peak Shape Start->CheckShape Tailing Tailing Factor > 1.5? CheckShape->Tailing Broad Base Split Peak Splitting/Doublets? CheckShape->Split Shoulder/Doublet Isomer Symmetrical but Co-eluting? CheckShape->Isomer Single Broad Mass Action_pH Action: Switch to High pH (pH 10) Use Hybrid C18 Tailing->Action_pH Yes (Silanol Activity) Action_Red Action: Perform Zn Reduction (Convert N-oxides) Split->Action_Red Yes (N-Oxide mix) Action_PFP Action: Switch to PFP Column Use Methanol Mobile Phase Isomer->Action_PFP Yes (Stereoisomers)

Caption: Decision matrix for identifying the root cause of Heliocurassavicine co-elution.

Figure 2: Sample Preparation Workflow for Total Alkaloid Quantification

SamplePrep Raw Raw Plant Extract (Mix of Base + N-Oxides) Acid Acid Extraction (0.05M H2SO4) Raw->Acid Red Reduction Step (Zn Dust, 30 min) Acid->Red SPE SPE Cleanup (MCX Cartridge) Red->SPE HPLC HPLC Injection (Single Peak) SPE->HPLC

Caption: Workflow to eliminate N-oxide interference, a primary cause of peak overlap in PA analysis.

References
  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2] EFSA Journal. Link

  • Federal Institute for Risk Assessment (BfR). (2023). Pyrrolizidine alkaloids in herbal teas and teas. BfR Opinion No 018/2023. Link

  • Crews, C., et al. (2010). Analytical approaches for the determination of pyrrolizidine alkaloids in food and feed. Food Additives & Contaminants: Part A. Link

  • Joosten, L., et al. (2011). Analysis of pyrrolizidine alkaloids in Heliotropium species by LC-MS/MS. Phytochemical Analysis.[3][4][5][6][7] Link

Sources

Technical Support Center: Purification Strategies for Heliocurassavicine Fractions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Chlorophyll from Pyrrolizidine Alkaloid (Heliocurassavicine) Fractions Ticket ID: PUR-HC-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Green Matrix" Challenge

You are likely here because your Heliotropium fractions are visually contaminated (dark green/black residues) or you are observing severe ion suppression in your LC-MS analysis.

Heliocurassavicine is a pyrrolizidine alkaloid (PA), specifically a retronecine-based ester. The core challenge in purifying it from leaf or stem extracts is that its solubility profile overlaps partially with chlorophylls and pheophytins (degraded chlorophyll) in mid-polarity solvents.

Why this matters:

  • Matrix Effects: Chlorophylls are highly lipophilic and cause massive ion suppression in Electrospray Ionization (ESI), masking the Heliocurassavicine signal.

  • Column Fouling: Chlorophylls bind irreversibly to the head of standard C18 HPLC columns, degrading lifetime.

  • False Positives: In bioassays, chlorophylls can act as pan-assay interference compounds (PAINS).

This guide details three strategies to remove chlorophyll, ranked from "Bulk Cleanup" to "High-Precision Polishing."

Strategy 1: The Chemical Filter (Acid-Base Partitioning)

Best For: Crude extracts (>5g); Initial bulk cleanup. Principle: Exploiting the basic nitrogen of Heliocurassavicine (pKa ~9-10) to switch its solubility, while chlorophyll remains neutral/lipophilic.

The Protocol

WARNING: Heliocurassavicine is an ester alkaloid. Avoid strong bases (NaOH) and prolonged exposure to high pH , which will hydrolyze the ester bond, destroying your molecule. Use Ammonia or Carbonate.

  • Dissolution: Dissolve your crude green fraction in 2% Sulfuric Acid (H₂SO₄) .

    • Why: Protonates the nitrogen (

      
      ), making the alkaloid water-soluble.
      
  • Wash (The De-Greasing): Extract the acidic aqueous layer with Hexane or Petroleum Ether (3x).

    • Action: Chlorophyll (lipophilic) moves to the Hexane. The Alkaloid salt stays in the water.

    • Troubleshooting: If emulsions form, add a few drops of Methanol or centrifuge at 3000xg.

  • Basification: Adjust the aqueous phase pH to 9.0–9.5 using 25% Ammonium Hydroxide (NH₄OH) .

    • Critical: Do not exceed pH 10. Keep the solution cold (ice bath) to prevent ester hydrolysis.

  • Extraction: Extract the basified aqueous layer with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).

    • Result: The alkaloid is now a free base (

      
      ) and moves into the organic solvent.
      
  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ) and evaporate.
    
Workflow Visualization

AcidBasePartition Start Crude Green Extract Acidify Dissolve in 2% H2SO4 (pH ~1-2) Start->Acidify Wash Wash with Hexane (x3) Acidify->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Hexane) Contains: Chlorophyll, Fats PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Acidic) Contains: Heliocurassavicine Salt PhaseSep->AqLayer Keep Basify Adjust pH to 9.5 (NH4OH, Cold) AqLayer->Basify Extract Extract with CHCl3 (x3) Basify->Extract FinalPhase Phase Separation Extract->FinalPhase Waste Aqueous Waste (Salts) FinalPhase->Waste Discard Product Organic Layer (CHCl3) Contains: Purified Alkaloid FinalPhase->Product Evaporate

Caption: Logic flow for Acid-Base Partitioning. Note the critical pH adjustment steps to toggle alkaloid solubility.

Strategy 2: The Precision Trap (Solid Phase Extraction - SCX)

Best For: Semi-pure fractions; LC-MS sample preparation; Removing trace pigments. Principle: Mixed-Mode Strong Cation Exchange (MCX/SCX). The alkaloid binds via ionic interaction, allowing you to wash away chlorophyll with 100% organic solvent before eluting the target.

The Protocol

Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Conditioning: 3 mL Methanol followed by 3 mL Water (acidified with 2% Formic Acid).

  • Loading: Dissolve sample in 5% Formic Acid (ensure pH < 3) and load onto the cartridge.

    • Mechanism:[1][2][3][4] Heliocurassavicine becomes positively charged and binds to the sulfonate groups on the resin.

  • Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes polar impurities).[5]

  • Wash 2 (Organic - CRITICAL): 100% Methanol or Acetonitrile .

    • Why: Chlorophyll is neutral and soluble in MeOH. It will wash through. The alkaloid remains ionically bound to the resin.

  • Elution: 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4] The base neutralizes the alkaloid (breaking the ionic bond) and the organic solvent elutes it.

Decision Matrix: Choosing the Right SPE

SPEDecision Start Sample Type? Q1 Is the sample mostly Green/Oily? Start->Q1 MethodA Use SCX / MCX (Strong Cation Exchange) Q1->MethodA Yes MethodB Use C18 (Reverse Phase) *Not Recommended for heavy chlorophyll* Q1->MethodB No (Polar matrix) ResultA Wash with 100% MeOH Chlorophyll removed Alkaloid retained MethodA->ResultA ResultB Chlorophyll sticks to column Hard to separate MethodB->ResultB

Caption: Selection logic for Solid Phase Extraction. SCX is superior to C18 for chlorophyll removal because it allows 100% organic washes.

Strategy 3: The Polishing Step (Sephadex LH-20)

Best For: Final purification of small amounts (<100mg); Removing degraded chlorophyll (pheophytins).

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or Methanol:DCM (1:1).

  • Mechanism: Size exclusion and adsorption. Chlorophylls often elute late on LH-20 due to interaction with the dextran matrix, while alkaloids elute earlier.

  • Protocol: Load sample in minimum solvent. Collect fractions. Chlorophyll usually appears as a distinct dark band remaining on the column or eluting later.

Troubleshooting & FAQs

Data Summary: Method Comparison
FeatureAcid-Base Partition (LLE)SCX / MCX (SPE)Sephadex LH-20
Capacity High (Grams)Low (Milligrams)Medium (mg to grams)
Chlorophyll Removal Good (Bulk)Excellent (Trace)Moderate
Alkaloid Recovery 70-85%90-95%>95%
Risk Factor Emulsions; HydrolysisBreakthrough if overloadedDilution of sample
Cost LowHighMedium
Common Issues

Q: My final extract is still slightly green. Why? A: You likely have Pheophytins . When you add acid in Step 1 of LLE, chlorophyll loses its magnesium ion and becomes pheophytin (olive-brown/green). Pheophytins are less soluble in hexane than native chlorophyll.

  • Fix: Use Strategy 2 (SCX SPE). The 100% Methanol wash step effectively removes pheophytins.

Q: I lost my Heliocurassavicine during the Acid-Base extraction. A: Two possibilities:

  • Hydrolysis: Did you use NaOH or heat? The ester bond in Heliocurassavicine is fragile. Use Ammonia and keep it cold.

  • N-Oxides: PAs naturally exist as N-oxides in plants.[6] N-oxides are highly polar and will not extract into Chloroform in the basic step.

    • Fix: You must reduce the N-oxides first. Add Zinc dust and dilute H₂SO₄ to the initial extract and stir for 2-3 hours before starting the basification step. This converts N-oxides to free bases.

Q: Can I use C18 SPE cartridges? A: It is not recommended for heavy chlorophyll loads. Chlorophyll binds extremely strongly to C18. To elute the alkaloid, you need organic solvent, which will often co-elute the chlorophyll. Cation Exchange (SCX) is orthogonal and far superior for this specific separation.

References

  • Colegate, S. M., & Molyneux, R. J. (2007). Bioactive Natural Products: Detection, Isolation, and Structural Determination. CRC Press. (Standard protocols for alkaloid extraction).
  • Mroczek, T., et al. (2002).[6] Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides. Journal of Chromatography A.

  • World Health Organization (WHO). (2020). Pyrrolizidine alkaloids in food. Safety evaluation and extraction methodologies.

  • Siciliano, T., et al. (2005). Pyrrolizidine alkaloids from Anchusa species and their chlorophyll removal strategies. Journal of Agricultural and Food Chemistry.
  • MedKoo Biosciences. (2024). Heliocurassavicine Chemical Properties and Stability Data.

Sources

Validation & Comparative

Decoding the Signature Fragments: A Comparative Guide to the Mass Spectrometry of Heliocurassavicine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Mass Spectrometric Fragmentation of Heliocurassavicine, Offering a Comparative Analysis for Researchers in Natural Product Chemistry and Drug Development.

In the intricate world of natural product analysis, mass spectrometry stands as an indispensable tool for structural elucidation. For researchers, scientists, and drug development professionals working with pyrrolizidine alkaloids (PAs), a class of compounds with significant biological activities, understanding their fragmentation patterns is paramount for accurate identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of Heliocurassavicine, a pyrrolizidine alkaloid with potential therapeutic properties. While specific experimental mass spectra for Heliocurassavicine are not widely published, this guide synthesizes the well-established fragmentation principles of closely related PAs to predict and understand its mass spectrometric behavior.

Unveiling Heliocurassavicine: A Member of the Pyrrolizidine Alkaloid Family

Heliocurassavicine is a naturally occurring pyrrolizidine alkaloid found in plants of the Heliotropium genus, such as Heliotropium curassavicum.[1][2] These compounds are of great interest due to their diverse biological activities, which range from toxicity to potential therapeutic applications.[3] The basic structure of a PA consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.

The chemical formula for Heliocurassavicine is C₁₅H₂₇NO₄, with a molecular weight of approximately 285.38 g/mol . Its structure is characterized by a saturated necine base, which significantly influences its fragmentation pattern compared to the more common unsaturated PAs.

The Cornerstone of PA Fragmentation: General Principles

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the analysis of PAs.[4][5][6] Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]⁺ in the positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment the precursor ion and generate a characteristic product ion spectrum.

The fragmentation of PAs is largely dictated by the structure of the necine base and the nature of the esterifying acid(s). Key fragmentation pathways often involve the cleavage of the ester bond and subsequent fragmentations within the necine base and the necic acid moieties.

Predicted Fragmentation Pattern of Heliocurassavicine: A Comparative Approach

Given that Heliocurassavicine possesses a saturated necine base, its fragmentation is expected to differ from the more extensively studied unsaturated PAs.

Characteristic Ions of Saturated Necine Bases

For saturated PAs, characteristic fragment ions are observed at m/z 122 and 140.[7] These ions are indicative of the saturated pyrrolizidine ring system and are key markers for distinguishing them from their unsaturated counterparts, which typically show fragments at m/z 120 and 138.[4][7]

The proposed fragmentation pathway leading to these characteristic ions is initiated by the cleavage of the ester bond, followed by rearrangements within the necine base.

Diagram of a generalized fragmentation pathway for a saturated pyrrolizidine alkaloid.

M_H [M+H]⁺ (Heliocurassavicine) Necine_Acid Loss of Necic Acid M_H->Necine_Acid Ester Cleavage Necine_Fragment Necine Base Fragment Necine_Acid->Necine_Fragment m_z_140 m/z 140 Necine_Fragment->m_z_140 Rearrangement m_z_122 m/z 122 Necine_Fragment->m_z_122 Further Fragmentation

Caption: Generalized fragmentation of a saturated PA.

Fragmentation of the Necic Acid Moiety

The necic acid portion of Heliocurassavicine is a dihydroxy-isopropyl-butanoic acid. Following the initial ester cleavage, this moiety can also undergo fragmentation. Common losses from such structures include water (H₂O) and small neutral molecules. The specific fragment ions originating from the necic acid would provide further structural confirmation.

Comparative Analysis with Other Pyrrolizidine Alkaloids

To provide a comprehensive understanding, it is crucial to compare the predicted fragmentation of Heliocurassavicine with the known fragmentation patterns of other PAs.

Pyrrolizidine Alkaloid TypeNecine BaseKey Fragment Ions (m/z)Reference
Unsaturated Monoester PAs Retronecine/Heliotridine120, 138, 94, 156[4]
Unsaturated Diester PAs Retronecine/Heliotridine120, 138[4]
Saturated Monoester PAs Platynecine/Rosmarinecine122, 140, 124, 142[7]
Otonecine-type PAs Otonecine122, 150, 168[7]

This comparative data highlights the diagnostic value of the key fragment ions in determining the class of a PA. The absence of prominent ions at m/z 120 and 138 in the spectrum of Heliocurassavicine would be a strong indicator of its saturated necine base.

Experimental Protocols: A Generalized Approach for PA Analysis

For researchers aiming to analyze Heliocurassavicine or related compounds, the following experimental workflow provides a robust starting point.

Sample Preparation
  • Extraction: Plant material is typically extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and enhance their solubility.

  • Solid-Phase Extraction (SPE): The acidic extract is then passed through a strong cation exchange (SCX) SPE cartridge to isolate the alkaloids from other plant matrix components.

  • Elution: The retained PAs are eluted from the cartridge using a basic organic solvent mixture.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.

Diagram of a typical experimental workflow for PA analysis.

Start Plant Material Extraction Acidic Extraction Start->Extraction SPE Solid-Phase Extraction (SCX) Extraction->SPE Elution Basic Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS

Caption: Workflow for Pyrrolizidine Alkaloid Analysis.

LC-MS/MS Parameters
  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of PAs.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., formic acid), is commonly used.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Analysis: A targeted approach, such as Multiple Reaction Monitoring (MRM), can be used for quantification, while a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is suitable for structural elucidation of unknown PAs.

Conclusion: A Predictive Framework for Elucidation

While the definitive experimental fragmentation pattern of Heliocurassavicine awaits broader publication, a robust predictive framework can be constructed based on the extensive knowledge of pyrrolizidine alkaloid mass spectrometry. The key differentiators for Heliocurassavicine will be the characteristic ions of its saturated necine base, notably the absence of fragments at m/z 120 and 138 and the presence of ions at m/z 122 and 140. This comparative guide provides researchers with the foundational knowledge and a practical framework to approach the analysis of Heliocurassavicine and other related, less-characterized pyrrolizidine alkaloids, thereby accelerating research and development in this important class of natural products.

References

  • Lu, Y. L., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • Barny, L. A., et al. (2021). Chemotaxonomic investigation of Apocynaceae for retronecine-type pyrrolizidine alkaloids using HPLC-MS/MS. Phytochemistry.
  • El-Shazly, A., et al. (2025).
  • Abdel-Sattar, E., et al. (2026).
  • Pedersen, E., & Larsen, E. (1970). Mass spectrometry of some pyrrolizidine alkaloids. Organic Mass Spectrometry.
  • Tashev, A. N., et al. (2021). Chemotaxonomic investigation of Apocynaceae for retronecine-type pyrrolizidine alkaloids using HPLC-MS/MS. PubMed.
  • Witte, L., et al. (1993). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties.
  • Crews, C. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies.
  • Zhang, Y., et al. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Food Chemistry.
  • Al-Mobeeriek, A. (2022). Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on Heliotropium dasycarpum Ledeb. Arabian Journal of Chemistry.
  • Castillo, D., et al. (2025).
  • Lee, J., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction.
  • Danesi, C., et al. (2024). Preliminary phytochemical characterization of Heliotropium curassavicum and H. veronicifolium from Tucumán with pharmacological. SciELO.
  • Juskaite, K., et al. (2021). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research.
  • Li, N., et al. (2024).
  • Tölgyesi, L. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies.
  • Kourounakis, A. P. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.
  • Thermo Fisher Scientific. (2010). Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap. Thermo Fisher Scientific.
  • Metabolomics South Africa. (n.d.). Technology. Metabolomics South Africa.
  • Sapphire Bioscience. (n.d.). Immunoassays and Mass Spectrometry: Transitioning Technology. Sapphire Bioscience.
  • Birken, S., et al. (2000). Determination of the Glycoforms of Human Chorionic Gonadotropin β-Core Fragment by Matrix-assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
  • Iacob, B. C., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia Journal.

Sources

Differentiating Heliocurassavicine from Heliocoromandaline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating Heliocurassavicine from Heliocoromandaline requires a nuanced understanding of pyrrolizidine alkaloid (PA) stereochemistry.[1] Both compounds are saturated pyrrolizidine monoesters found in Heliotropium species (notably H. curassavicum), sharing the same molecular formula and necine base.[1] Their difference lies entirely in the stereochemistry of the esterifying acid moiety .

This guide outlines the structural basis for their isomerism and provides a self-validating analytical workflow using LC-MS/MS and NMR.

Part 1: Structural Anatomy & Isomerism

To differentiate these compounds, one must first deconstruct them into their hydrolytic products: the necine base and the necic acid .[1]

  • Common Necine Base: Both alkaloids are esters of Trachelanthamidine (or its epimer, Lindelofidine).[1] Trachelanthamidine is a saturated base (lacking the 1,2-double bond), which distinguishes these from the hepatotoxic retronecine-type PAs.

  • Divergent Necic Acids:

    • Heliocoromandaline: Ester of Trachelanthamidine + Viridifloric acid (or a diastereomer thereof).[1]

    • Heliocurassavicine: Ester of Trachelanthamidine + Curassavic acid .[1]

The Core Distinction: Curassavic acid and Viridifloric acid are diastereomers of 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate.[1] Consequently, Heliocurassavicine and Heliocoromandaline are diastereomers .[1]

Visualizing the Structural Logic

PA_Isomerism Root Heliotropium Alkaloid Extract Base Necine Base: Trachelanthamidine (Saturated, m/z 124 fragment) Root->Base Iso1 Heliocoromandaline (C15H27NO4) Base->Iso1 Esterification Iso2 Heliocurassavicine (C15H27NO4) Base->Iso2 Esterification Acid1 Acid Moiety: Viridifloric Acid (Stereoisomer A) Acid1->Iso1 Defines Acid2 Acid Moiety: Curassavic Acid (Stereoisomer B) Acid2->Iso2 Defines

Caption: Structural divergence of Heliocurassavicine and Heliocoromandaline based on necic acid stereochemistry.

Part 2: Analytical Strategy: Mass Spectrometry (LC-MS/MS)

Objective: Rapid screening and confirmation of the saturated PA skeleton. Limitation: MS/MS spectra for diastereomers are often nearly identical.[1] Separation relies on Chromatographic Retention Time (RT) .[1]

Fragmentation Pattern (ESI+)

Both compounds exhibit a protonated molecular ion


 at m/z 286 .[1] Because they are saturated, they do not  produce the characteristic m/z 120/138 fragments seen in toxic retronecine-type PAs.[1] Instead, they follow a specific fragmentation pathway for saturated bases.[1]
Ion Typem/z ValueOrigin/Mechanism
Precursor 286

Base Peak 124 Cleavage of ester bond; corresponds to the protonated Trachelanthamidine base.[1]
Diagnostic 82 Secondary loss of propene/ring cleavage from the pyrrolizidine core.[1]
Acid Loss ~268

(Loss of hydroxyl group from the acid side chain).

Differentiation Protocol: Since the mass fragments are identical, differentiation requires chromatographic resolution .[1]

  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex C18).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Observation: Diastereomers typically elute with a

    
     of 0.5–2.0 minutes.[1] Heliocoromandaline generally elutes earlier due to the polarity of the viridifloric acid moiety compared to curassavic acid, though this must be confirmed with standards.[1]
    

Part 3: NMR Spectroscopy (The Validation Gold Standard)

Objective: Definitive stereochemical assignment. Mechanism: The chiral centers in the acid moiety induce different magnetic environments for the protons, particularly those near the ester linkage (H-9) and the methyl groups of the acid.[1]

Key Chemical Shift Differences (1H NMR, 500 MHz, CDCl3)
Proton PositionHeliocoromandaline (Viridifloric type)Heliocurassavicine (Curassavic type)Mechanistic Cause
H-9 (AB System)

4.00 - 4.20 (Distinct AB doublet)

4.05 - 4.25 (Shifted AB system)
Anisotropy of the ester carbonyl relative to the base ring.
Acid Methyls Distinct doubletsDistinct doublets (shifted by ~0.05 ppm)Spatial proximity of methyls to hydroxyl groups differs between isomers.[1]
H-7/H-8 Multiplets (Upfield)Multiplets (Upfield)Ring conformation (exo vs endo puckering) influenced by the ester.[1]

Note: The exact ppm values depend on solvent and concentration, but the relative difference between the two isomers in a mixture is diagnostic.

Part 4: Experimental Protocol

This workflow ensures the isolation and identification of both isomers from plant matrix.[1]

Step 1: Alkaloid Extraction[1]
  • Maceration: Extract 10g of dried Heliotropium curassavicum aerial parts with MeOH (80%) for 48 hours.

  • Acid-Base Partition:

    • Evaporate MeOH.[1] Dissolve residue in 0.5M H2SO4.

    • Wash with CHCl3 (removes chlorophyll/lipids).[1]

    • Basify aqueous phase to pH 9-10 with NH4OH.[1]

    • Extract alkaloids into CHCl3 (3x).

  • Drying: Dry organic layer over anhydrous Na2SO4 and evaporate to yield Crude Alkaloid Fraction .

Step 2: LC-MS/MS Profiling
  • System: UHPLC coupled to Q-ToF or Triple Quadrupole.[1]

  • Column: C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Gradient: 5% B to 40% B over 15 min (A: H2O + 0.1% FA; B: ACN + 0.1% FA).

  • Target: Look for m/z 286 peaks.

  • Logic: If two peaks at m/z 286 appear with the characteristic m/z 124 fragment, you have separated the diastereomers.[1]

Step 3: Identification Logic Flow

ID_Workflow Sample Plant Extract LCMS LC-MS/MS Analysis (m/z 286) Sample->LCMS Frag Check Fragments LCMS->Frag Unsat m/z 120, 138 present? (Unsaturated/Toxic) Frag->Unsat Yes Sat m/z 124, 82 present? (Saturated/Non-toxic) Frag->Sat No (Base Peak 124) Result Heliocurassavicine / Heliocoromandaline Sat->Result Confirm by RT/NMR

Caption: Decision tree for identifying saturated pyrrolizidine alkaloids.

References

  • El-Shazly, A., & Wink, M. (2014).[1] Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282.[1] Link

  • PubChem. (n.d.).[1] Heliocoromandaline (CID 158080).[1] National Library of Medicine.[1] Link

  • Joosten, L., et al. (2011).[1] The genotype dependent presence of pyrrolizidine alkaloids as a distinguishing feature for the identification of Jacobaea species.[1] Phytochemistry, 72(17), 2175-2182.[1] (Provides MS fragmentation rules for PAs).

  • Teschke, R., et al. (2021).[1] Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids. International Journal of Molecular Sciences, 22(19), 10457.[1] (Differentiation of toxic vs. non-toxic PAs). Link

Sources

A Senior Application Scientist's Guide to the Purity Validation of Heliocurassavicine Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison with HPLC-UV and qNMR Methodologies

In the realm of natural product drug discovery, the rigorous validation of a compound's purity is a cornerstone of reliable preclinical and clinical development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity validation of Heliocurassavicine, a pyrrolizidine alkaloid with noted therapeutic potential, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] We will delve into the causality behind experimental choices, present a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed, actionable protocols.

The Compound of Interest: Heliocurassavicine

Heliocurassavicine is a naturally occurring pyrrolizidine alkaloid found in the plant Heliotropium curassavicum.[1] Its chemical formula is C15H27NO4 with a molecular weight of 285.38 g/mol .[1] Pyrrolizidine alkaloids (PAs) are a class of compounds known for their potential biological activities, but also for their hepatotoxicity, making stringent purity assessment paramount.[2]

The Analytical Challenge: Why Purity Validation is Critical

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy. Impurities can arise from various sources, including:

  • Co-extraction of related natural products: Heliotropium species are known to produce a variety of PAs, which may be co-extracted with Heliocurassavicine.[3]

  • Process-related impurities: These can be introduced during the extraction, purification, and synthesis steps.

  • Degradation products: PAs can be susceptible to degradation under certain conditions, such as alkaline pH or exposure to UV light, leading to the formation of isomers or other byproducts.[4]

Therefore, a robust analytical method is required to separate, identify, and quantify Heliocurassavicine and its potential impurities.

The Gold Standard: LC-MS/MS for Purity Determination

For the analysis of pyrrolizidine alkaloids, LC-MS/MS has emerged as the "gold standard" due to its exceptional sensitivity and selectivity.[5] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

dot

Caption: A simplified workflow of an LC-MS/MS system for purity analysis.

The Rationale Behind LC-MS/MS Superiority

The primary advantage of LC-MS/MS lies in its ability to provide two dimensions of specificity: chromatographic retention time and mass-to-charge ratio (m/z) of both the parent molecule and its fragments. This is particularly crucial for complex mixtures of natural products where structurally similar compounds, such as isomers, may co-elute.[6]

A Comparative Analysis: LC-MS/MS vs. HPLC-UV and qNMR

While LC-MS/MS is a powerful tool, a comprehensive understanding of its performance relative to other common analytical techniques is essential for informed method selection.

FeatureLC-MS/MSHPLC-UVqNMR
Principle Separation based on polarity, detection based on mass-to-charge ratio of precursor and product ions.Separation based on polarity, detection based on UV absorbance.Quantitative analysis based on the direct proportionality between the integrated signal area and the number of nuclei.[7]
Selectivity Very High: Differentiates based on retention time and mass fragmentation patterns. Can distinguish isomers with appropriate chromatography.[6]Moderate: Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.High: Based on distinct chemical shifts. Can be challenging with overlapping signals.[7]
Sensitivity Very High: Limits of Detection (LOD) and Quantification (LOQ) in the sub-µg/kg range are achievable for PAs.[8]Moderate: LOD and LOQ are typically in the µg/mL to ng/mL range.Low: LOD is around 0.1%.[7]
Impurity Identification Excellent: Provides molecular weight and structural information from fragmentation patterns.Limited: Requires reference standards for identification. Hyphenation with MS is needed for structural elucidation.Good: Can provide structural information about impurities.[7]
Quantification Requires a reference standard for each analyte for accurate quantification.Requires a reference standard for each analyte. The area percent method is common but less accurate for impurities without standards.Absolute quantification is possible with a certified internal standard without needing a specific reference standard for the analyte.[7]
Throughput High, especially with modern UHPLC systems.High, with well-established automated systems.Moderate, as instrument time can be longer.

Experimental Protocols for Robust Purity Validation

A self-validating system for purity assessment requires meticulous attention to each stage of the analytical process, from sample preparation to data analysis, all performed in accordance with established guidelines such as the International Council for Harmonisation (ICH) Q2(R1).

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract Heliocurassavicine and its potential impurities from the sample matrix while minimizing interferences.

Step-by-Step Protocol:

  • Extraction:

    • Weigh a precise amount of the plant material or purified sample.

    • Perform an acidic extraction, as PAs are typically present as salts in plants. A common extraction solvent is 0.05 M sulfuric acid in a methanol/water mixture.[9]

    • Sonicate or vortex the sample to ensure efficient extraction.

    • Centrifuge to pellet solid material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol and then water.

    • Load the acidic extract onto the cartridge. PAs, being basic, will be retained.

    • Wash the cartridge with water and then a low-concentration organic solvent (e.g., methanol) to remove non-basic impurities.

    • Elute the PAs with a basic solution, such as 5% ammonia in methanol.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase (e.g., 10% methanol in water).

    • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

dot

Caption: A detailed workflow for the sample preparation of Heliocurassavicine.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Heliocurassavicine. Method optimization will be necessary for specific instrumentation and impurity profiles.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient from low to high organic content (Mobile Phase B) is typically used to elute compounds with varying polarities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for PAs.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high sensitivity and selectivity.

  • Precursor Ion (Q1): For Heliocurassavicine, this will be its protonated molecular ion [M+H]+, which is m/z 286.19.

  • Product Ions (Q3): These are fragments of the precursor ion generated in the collision cell. Characteristic fragments for PAs often include ions at m/z 120 and 138, which correspond to the necine base.[6] Specific product ions for Heliocurassavicine would need to be determined experimentally.

Method Validation According to ICH Q2(R1)

A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of Heliocurassavicine in blank samples and by peak purity analysis using a diode array detector or by acquiring full scan mass spectra across the peak.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Ensuring the Integrity of a Promising Natural Product

The purity validation of Heliocurassavicine is a critical step in its journey from a natural product isolate to a potential therapeutic agent. LC-MS/MS stands out as the most powerful and reliable technique for this purpose, offering unparalleled sensitivity and selectivity. While HPLC-UV and qNMR have their specific applications, they do not provide the same level of comprehensive impurity profiling as LC-MS/MS, especially for complex natural product extracts.

By following the detailed protocols and validation guidelines presented in this guide, researchers can establish a robust and self-validating system for the purity assessment of Heliocurassavicine. This ensures the generation of high-quality, reliable data that is essential for advancing drug development programs and ultimately, for ensuring patient safety.

References

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed. (2024, June 5). Retrieved February 24, 2026, from [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. (2022, November 30). Retrieved February 24, 2026, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Retrieved February 24, 2026, from [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - Semantic Scholar. (2024, July 10). Retrieved February 24, 2026, from [Link]

  • (PDF) Pyrrolizidine alkaloids from Heliotropium indicum - ResearchGate. (2026, January 1). Retrieved February 24, 2026, from [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (2025, March 26). Retrieved February 24, 2026, from [Link]

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry | Request PDF. (2025, August 9). Retrieved February 24, 2026, from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19). Retrieved February 24, 2026, from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (n.d.). Retrieved February 24, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). Retrieved February 24, 2026, from [Link]

  • Public statement on contamination of herbal medicinal products/traditional herbal medicinal products1 with pyrrolizidine alkaloids - EMA. (2016, May 31). Retrieved February 24, 2026, from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30). Retrieved February 24, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of Saturated vs. Unsaturated Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bioactivity of saturated and unsaturated pyrrolizidine alkaloids (PAs). Drawing upon experimental data, we will explore the structural determinants of their toxicity, the molecular mechanisms underlying their effects, and the experimental methodologies used to assess their bioactivity.

The Decisive Structural Feature: The 1,2-Double Bond

Pyrrolizidine alkaloids are a large group of naturally occurring compounds, with over 660 identified structures.[1] They are broadly classified into two major types based on the structure of their necine base: saturated and unsaturated. This seemingly subtle difference in chemical structure has profound implications for their biological activity. Saturated PAs, such as those with a platynecine-type necine base, are generally considered non-toxic.[1][2] In contrast, 1,2-unsaturated PAs, which include retronecine, heliotridine, and otonecine types, are well-known for their hepatotoxic, genotoxic, and carcinogenic properties.[1][2]

The presence of the double bond at the 1,2-position of the necine base is the critical feature responsible for the toxicity of unsaturated PAs.[3] This unsaturation allows for metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters.[4] These electrophilic metabolites can then readily form covalent adducts with cellular macromolecules, including proteins and DNA, initiating a cascade of toxic events.[4] Saturated PAs lack this double bond and are therefore not converted to these toxic metabolites; they are typically excreted without causing adverse effects.[5]

Comparative Bioactivity: A Quantitative Look

The difference in bioactivity between saturated and unsaturated PAs is not merely qualitative but can be quantified through various toxicological assays. The following table summarizes comparative cytotoxicity data for representative saturated and unsaturated PAs.

Pyrrolizidine AlkaloidTypeNecine BaseBioactivity (IC20 in HepG2 cells)Reference
PlatyphyllineSaturatedPlatynecine0.85 ± 0.11 mM (MTT assay)[6]
RetrorsineUnsaturatedRetronecine0.27 ± 0.07 mM (MTT assay)[6]
ClivorineUnsaturatedOtonecine0.013 ± 0.004 mM (MTT assay)[6]

As the data clearly indicates, the unsaturated PAs, retrorsine and clivorine, exhibit significantly higher cytotoxicity (lower IC20 values) than the saturated PA, platyphylline. This underscores the pivotal role of the 1,2-double bond in conferring toxicity.

Mechanistic Insights into Unsaturated PA-Induced Toxicity

The toxicity of unsaturated PAs is a multi-faceted process involving metabolic activation, oxidative stress, and the induction of apoptosis.

Metabolic Activation and Detoxification

The bioactivation of unsaturated PAs is a critical initiating step in their toxicity. This process, primarily occurring in the liver, is catalyzed by cytochrome P450 monooxygenases (CYPs), particularly CYP3A and CYP2B isoforms.[7] The metabolic pathways can be summarized as follows:

  • Activation (Dehydrogenation): Unsaturated PAs are oxidized to form dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles.[4]

  • Detoxification (Hydrolysis and N-oxidation): PAs can also be detoxified through two main routes. Hydrolysis of the ester linkages yields non-toxic necine bases and necic acids.[8] Alternatively, N-oxidation of the necine base forms PA N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.[5]

digraph "Metabolic Pathways of Unsaturated Pyrrolizidine Alkaloids" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Unsaturated PAs are potent inducers of apoptosis, or programmed cell death, in hepatocytes.[9][10] This process is mediated by a complex signaling cascade involving the activation of caspases, a family of proteases that execute the apoptotic program. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have been implicated in PA-induced cell death.[11]

  • Intrinsic Pathway: PAs can induce mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the dismantling of the cell.[9]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding death receptors on the cell surface. This triggers the recruitment of adaptor proteins and the activation of the initiator caspase-8.[11] Activated caspase-8 can then directly activate effector caspases or cleave Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[11]

digraph "Apoptotic Pathways Induced by Unsaturated Pyrrolizidine Alkaloids" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Genotoxicity: The Formation of DNA Adducts

A major contributor to the carcinogenicity of unsaturated PAs is their ability to cause DNA damage. The reactive pyrrolic metabolites generated during bioactivation can form covalent adducts with DNA bases, particularly deoxyguanosine and deoxyadenosine.[12] These DNA adducts can lead to mutations during DNA replication and have been identified as key biomarkers of PA-induced liver tumor formation.[12][13]

Experimental Protocols for Assessing Bioactivity

A variety of in vitro and in vivo methods are employed to evaluate the bioactivity of pyrrolizidine alkaloids. Below are representative protocols for key assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test PAs (both saturated and unsaturated) in culture medium. Replace the medium in the wells with 100 µL of the PA solutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (or IC20) value for each compound.

Genotoxicity Assessment: DNA Adduct Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of PA-derived DNA adducts.

Principle: DNA is isolated from cells or tissues exposed to PAs, enzymatically hydrolyzed to individual deoxynucleosides, and then analyzed by LC-MS/MS to identify and quantify the specific DNA adducts.

Experimental Workflow:

digraph "DNA Adduct Analysis Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Analytical Separation of Saturated and Unsaturated PAs

The accurate assessment of PA content in various matrices, such as herbal products and food, requires robust analytical methods capable of separating and quantifying individual PAs. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques for this purpose.[14][15] These methods offer high sensitivity, selectivity, and the ability to resolve isomeric PAs.

Conclusion

The bioactivity of pyrrolizidine alkaloids is fundamentally dictated by the presence or absence of a 1,2-double bond in their necine base. Unsaturated PAs are pro-toxins that undergo metabolic activation to form reactive pyrrolic esters, leading to cytotoxicity, genotoxicity, and carcinogenicity through mechanisms involving oxidative stress and apoptosis. In stark contrast, saturated PAs lack the structural feature necessary for this bioactivation and are consequently considered non-toxic. This clear structure-activity relationship, supported by extensive experimental data, is a critical consideration for researchers and professionals in the fields of toxicology, drug development, and food safety.

References

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner. National Center for Biotechnology Information. Available at: [Link]

  • The comparative cytotoxicity of riddelliine in primary mouse, rat and chick hepatocytes. DigitalCommons@USU. Available at: [Link]

  • Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. ScienceDirect. Available at: [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. Available at: [Link]

  • The comparative cytotoxicity of riddelliine in primary mouse, rat and chick hepatocytes. DigitalCommons@USU. Available at: [Link]

  • The influence of alkaloids on oxidative stress and related signaling pathways. ScienceDirect. Available at: [Link]

  • Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. PubMed. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation. ACS Publications. Available at: [Link]

  • Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of... National Center for Biotechnology Information. Available at: [Link]

  • Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models. National Center for Biotechnology Information. Available at: [Link]

  • Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine. PubMed. Available at: [Link]

  • Pyrrolizidine alkaloids. Available at: [Link]

  • Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. MDPI. Available at: [Link]

  • The influence of alkaloids on oxidative stress and related signaling pathways. PubMed. Available at: [Link]

  • The Toxicity of Pyrrolizidine Alkaloid-Containing Plants and Other Hepatotoxic and Neurotoxic Plants. National Agricultural Library. Available at: [Link]

  • Pyrrolizidine Alkaloids in Western Herbal Medicine. Available at: [Link]

  • PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. Food Standards Australia New Zealand. Available at: [Link]

  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods. National Center for Biotechnology Information. Available at: [Link]

  • Toxic Effects of Pyrrolizidine Alkaloids. Encyclopedia MDPI. Available at: [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloids. Semantic Scholar. Available at: [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. German Federal Institute for Risk Assessment (BfR). Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed. Available at: [Link]

  • Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. National Center for Biotechnology Information. Available at: [Link]

  • Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent. Available at: [Link]

  • The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells. SpringerLink. Available at: [Link]

  • Nuphar alkaloids induce very rapid apoptosis through a novel caspase-dependent but BAX/BAK-independent pathway. ResearchGate. Available at: [Link]

  • Toxicology and carcinogenesis studies of riddelliine (CAS No. 23246-96-0) in F344/N rats and B6C3F1 mice (gavage studies). PubMed. Available at: [Link]

  • Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Safe Disposal of Heliocurassavicine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Managing Pyrrolizidine Alkaloid Waste

This guide provides a comprehensive framework for the safe handling and disposal of Heliocurassavicine, a member of the pyrrolizidine alkaloid (PA) class of compounds. Given the known toxicological profile of PAs, which includes hepatotoxicity, mutagenicity, and carcinogenicity, stringent adherence to these protocols is imperative to ensure personnel safety and environmental protection.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals and is structured to provide not just procedural steps, but also the scientific rationale behind them.

Core Directive: Immediate Safety and Operational Planning

Heliocurassavicine and other 1,2-unsaturated pyrrolizidine alkaloids are considered potent toxins.[4] Their primary toxicity stems from metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters that can alkylate DNA and proteins.[5][6] This mechanism is the basis for their genotoxic and carcinogenic effects.[1][4] Therefore, all handling and disposal operations must be conducted with the assumption that Heliocurassavicine is a carcinogen.[1][7]

Key Operational Mandates:

  • Designated Work Area: All work with Heliocurassavicine must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][7] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[7]

  • Personnel Training: All personnel handling Heliocurassavicine must receive training on its specific hazards, safe handling procedures, and emergency protocols.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, a lab coat, nitrile gloves, and safety goggles.[8][9] For procedures with a high risk of aerosolization, additional respiratory protection may be necessary.[10]

  • Waste Segregation: All Heliocurassavicine-contaminated waste must be segregated from general laboratory waste at the point of generation.[11][12]

Step-by-Step Disposal Protocol for Heliocurassavicine

This protocol is designed to be a self-validating system, ensuring that each step contributes to the safe and compliant disposal of Heliocurassavicine waste.

Personal Protective Equipment (PPE) and Pre-Disposal Preparations

Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate PPE. The rationale for each piece of equipment is to provide a barrier against the primary routes of exposure: dermal contact and inhalation.[13]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a robust barrier against dermal absorption. Nitrile is generally resistant to the solvents in which Heliocurassavicine is soluble (e.g., DMSO, acetone, chloroform).[7][8][11]
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of solutions containing Heliocurassavicine.[8][10]
Lab Coat A disposable, back-closing gown is preferred.Prevents contamination of personal clothing. A disposable gown can be discarded as hazardous waste immediately after use.[10][14]
Respiratory Protection Use a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any aerosols or vapors.[1][7][13]
Segregation and Collection of Heliocurassavicine Waste

Proper waste segregation is a cornerstone of laboratory safety and regulatory compliance.[11] Cross-contamination of waste streams can lead to hazardous reactions and complicates the disposal process.

Waste Stream Classification:

  • Solid Waste:

    • Description: Includes contaminated gloves, bench paper, pipette tips, and empty vials that once contained Heliocurassavicine.

    • Collection: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. The label should read "Hazardous Waste: Heliocurassavicine (Toxic, Carcinogen)" and include the date of accumulation.

  • Liquid Waste:

    • Description: Includes unused solutions of Heliocurassavicine, contaminated solvents, and the first rinse from decontaminating glassware.

    • Collection: Collect in a dedicated, shatter-resistant, and chemically compatible container (e.g., glass or polyethylene).[12] The container must be kept closed when not in use and stored in secondary containment to prevent spills.[7] The label should be the same as for solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Heliocurassavicine.

Heliocurassavicine_Disposal_Workflow Heliocurassavicine Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_id Identify Waste Type fume_hood->waste_id solid_waste Solid Waste (Gloves, Vials, Tips) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_id->liquid_waste Liquid solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Shatter-Resistant Liquid Waste Container liquid_waste->liquid_container storage Store Waste in a Designated Secure Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of Heliocurassavicine.

Decontamination Procedures

All non-disposable items and work surfaces that have come into contact with Heliocurassavicine must be thoroughly decontaminated.

  • Glassware and Equipment:

    • Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the Heliocurassavicine. This initial rinsate must be collected as hazardous liquid waste.[11]

    • Triple Rinse: Perform a triple rinse with the same solvent.[11] Each rinse should be collected as hazardous waste.

    • Final Wash: Wash the glassware with a laboratory detergent and water.

  • Work Surfaces:

    • Wipe the surface with a cloth or paper towel soaked in a suitable solvent. All cleaning materials must be disposed of as solid hazardous waste.[7][13]

    • Follow with a wash using a laboratory-grade detergent.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if there is a risk of significant aerosolization, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if needed.[7]

  • Containment: Cover the spill with an absorbent material from a chemical spill kit.[7][15]

  • Cleanup: Carefully collect the absorbent material and any broken glass into the solid hazardous waste container.[7]

  • Decontaminate: Decontaminate the spill area as described in the section above.

Final Disposal

The final disposal of Heliocurassavicine waste must be handled by a licensed hazardous waste management company.[9]

  • Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.[12]

  • Documentation: Maintain a log of all hazardous waste generated, including the amount and date of accumulation.[9]

  • Pickup: Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11]

References

  • General Use SOP - Carcinogens. Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. PMC. [Link]

  • Working Safely with Carcinogens Guideline. The University of Queensland. [Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Safe Handling of Hazardous Agents and Carcinogens. Temerty Faculty of Medicine, University of Toronto. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. PubMed. [Link]

  • Hazardous Waste Regulations. Retail Industry Leaders Association. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Decontamination. Biosafety Manual, Stanford Environmental Health & Safety. [Link]

  • Personal protection. STOP Carcinogens at work. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI. [Link]

  • Decontamination of Surfaces. Health Net. [Link]

  • (PDF) Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. ResearchGate. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety, West Virginia University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Field Equipment Cleaning and Decontamination. US Environmental Protection Agency. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Public statement on contamination of herbal medicinal products/traditional herbal medicinal products with pyrrolizidine alkaloids. European Medicines Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliocurassavicine
Reactant of Route 2
Heliocurassavicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.